(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone
Description
The compound (3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone is a structurally complex molecule featuring a fused thieno-pyridine core with a cycloheptane ring, a furan substituent, and a 4-methoxyphenyl methanone group. Its molecular formula is C₂₂H₂₁N₂O₂S, with a molecular weight of 377.48 g/mol. The 4-methoxyphenyl group contributes electron-donating properties, while the fused heterocyclic system may enhance π-π stacking interactions and binding affinity to biological targets.
Properties
IUPAC Name |
[6-amino-8-(furan-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-5-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-28-15-11-9-14(10-12-15)22(27)23-21(25)20-19(18-8-5-13-29-18)16-6-3-2-4-7-17(16)26-24(20)30-23/h5,8-13H,2-4,6-7,25H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZPPOOETKRJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone is a complex organic molecule with significant potential for various biological applications due to its unique structural features. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the thienopyridine class and is characterized by:
- A tetrahydro-cycloheptathieno-pyridine framework.
- Substituents including an amino group and a furan ring.
- A methanone moiety attached to a 4-methoxyphenyl group.
The structural complexity suggests diverse interactions with biological targets.
Anticancer Properties
Thienopyridine derivatives have shown promising anticancer activity. For instance:
- Mechanism of Action : Studies indicate that these compounds may inhibit key signaling pathways involved in cancer cell proliferation and survival. They can act as inhibitors of various kinases, including serine/threonine kinases and protein kinase C (PKC) .
-
Case Studies :
- A study reported that derivatives of thienopyridines exhibited significant cytotoxicity against several cancer cell lines. For example, one derivative demonstrated an IC50 value of 0.25 μM against hepatocarcinoma cells .
- Another investigation revealed that compounds similar to the target compound exhibited antiproliferative effects on MDA-MB-435 cancer cells with an EC50 of 19 nM .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Thienopyridine Derivative | HepG2 | 0.25 | Kinase inhibition |
| Similar Compound | MDA-MB-435 | 19 nM | Microtubule depolymerization |
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of thienopyridine derivatives:
- Inhibition of Pathogens : Compounds within this class have shown effectiveness against various pathogens including Staphylococcus epidermidis and Leishmania amazonensis .
Neuroprotective Effects
Some studies suggest potential neuroprotective effects:
- Mechanism : The compound may modulate signaling pathways involved in neurodegeneration, offering a therapeutic avenue for conditions like Alzheimer's disease .
Synthesis and Modification
The synthesis of (3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions:
- Formation of Core Structure : Cyclization reactions involving furan and thieno derivatives.
- Introduction of Functional Groups : Nucleophilic substitutions to incorporate amino groups.
- Final Modifications : Attachment of the methanone moiety through Friedel-Crafts acylation.
Scientific Research Applications
Structural Characteristics
This compound features a tetrahydro-cycloheptathieno-pyridine framework , which is fused with a furan ring and substituted with an amino group and a methanone moiety. Such structural intricacies are pivotal for its biological interactions and reactivity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties . The fused bicyclic structure may enhance interactions with biological targets involved in cancer cell proliferation. For instance, related compounds have shown efficacy in inhibiting tumor growth in various cancer models.
Antimicrobial Effects
The presence of the amino and methanone groups suggests potential antimicrobial activity . Studies on structurally related compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound could be explored for developing new antibiotics.
Neuroprotective Properties
Given its complex structure, this compound may also possess neuroprotective effects . Similar thieno-pyridine derivatives have been investigated for their roles in treating neurodegenerative diseases such as Alzheimer's disease by modulating neurotransmitter systems.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action. Interaction studies could involve:
- Binding Affinity Assays : Evaluating the compound's ability to bind to specific receptors or enzymes.
- Cell Viability Tests : Assessing the impact on cell survival in various cancer and microbial models.
- In Vivo Studies : Testing the efficacy and safety profiles in animal models.
Synthesis and Modification
The synthesis of this compound can involve multiple strategies:
- Condensation Reactions : Utilizing readily available precursors to form the core structure.
- Cyclization Processes : Key steps to create the fused ring systems characteristic of the compound.
- Functional Group Modifications : Tailoring the compound for enhanced potency or selectivity through strategic modifications of the amino or methanone groups.
Comparative Analysis with Related Compounds
A comparative analysis can be conducted to highlight how variations in structure lead to different biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Fused bicyclic ring | Anticancer properties |
| Compound B | Aromatic amine | Antimicrobial effects |
| Compound C | Thieno-pyridine | Neuroprotective effects |
This table illustrates the uniqueness of the target compound due to its specific arrangement of functional groups and rings.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Core Structure | Notable Features |
|---|---|---|---|---|---|
| Target Compound | C₂₂H₂₁N₂O₂S | 377.48 | 4-methoxyphenyl, furan-2-yl | Cyclohepta[b]thieno[3,2-e]pyridine | Larger cycloheptane ring; potential for increased conformational flexibility. |
| 3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-ylmethanone | C₂₁H₁₉N₂O₂S | 363.45 | 4-methoxyphenyl, furan-2-yl | Cyclopenta[b]thieno[3,2-e]pyridine | Smaller cyclopentane ring; may reduce steric hindrance. |
| (3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone | C₂₀H₁₉ClN₂OS | 370.90 | 4-chlorophenyl | Cycloocta[b]thieno[3,2-e]pyridine | Chloro substituent (electron-withdrawing); cyclooctane ring for extended bulk. |
| (4-(4-methoxyphenyl)-2-phenyl-5-(thiophen-3-ylethynyl)pyridin-3-yl)(phenyl)methanone | C₃₂H₂₄N₂O₂S | 500.61 | Thiophen-3-ylethynyl, phenyl | Pyridine | Alkyne-linked thiophene; planar pyridine core for distinct electronic properties. |
Structural and Functional Analysis:
Core Ring Systems: The target compound’s cyclohepta[b]thieno[3,2-e]pyridine core provides a larger ring system compared to the cyclopenta (5-membered) and cycloocta (8-membered) analogs.
Substituent Effects: The 4-methoxyphenyl group in the target compound and is electron-donating, which could stabilize charge-transfer interactions. The furan-2-yl substituent (common in the target and ) may participate in hydrogen bonding, whereas the thiophen-3-ylethynyl group in introduces sulfur-based hydrophobicity and alkyne rigidity .
Synthetic Considerations :
- Analogous compounds (e.g., ) are synthesized via palladium-catalyzed coupling reactions, suggesting the target compound may be accessible through similar methodologies. However, the cycloheptane ring’s strain could pose synthetic challenges compared to smaller rings .
Biological Implications: While direct activity data are absent, structurally related pyrimidine and thieno-pyridine derivatives (e.g., ) exhibit antifungal, anticancer, and enzyme-modulating activities. The target compound’s furan and methoxy groups may enhance solubility and target selectivity compared to chloro- or trifluoromethyl-substituted analogs .
Research Findings and Data Gaps
- Physicochemical Properties : Computational modeling (e.g., QSAR, as in ) predicts that the target compound’s van der Waals volume and hydrophobicity lie between its cyclopenta and cycloocta analogs, influencing bioavailability .
- Biological Activity : Further in vitro studies are needed to compare the target compound’s efficacy with analogs like (4-chlorophenyl) and (cyclopenta core).
- Synthetic Optimization : Modifications to the furan group (e.g., replacing oxygen with sulfur) could tune electronic properties and metabolic stability .
Q & A
Q. What synthetic strategies are effective for constructing the cyclohepta[b]thieno[3,2-e]pyridine core in this compound?
The synthesis of fused polycyclic systems like the cyclohepta[b]thieno[3,2-e]pyridine moiety often involves intermolecular condensation reactions. For example, analogous furanone derivatives have been prepared via cyclization of ketone intermediates under acidic or basic conditions . Thiophene-containing systems (e.g., thieno[2,3-d]pyrimidines) are synthesized through sequential functionalization of thiophene precursors, followed by cyclization with amines or carbonyl reagents . Key challenges include regioselectivity in ring closure and purification of sterically hindered intermediates.
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : Confirm the presence of the 4-methoxyphenyl group via H NMR (δ ~3.8 ppm for OCH) and aromatic protons in the furan-2-yl moiety (δ ~6.5–7.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]) and rule out adducts .
Q. What preliminary biological screening assays are recommended for this compound?
Prioritize assays based on structural analogs:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Enzyme Inhibition : Screen against kinases or proteases due to the compound’s potential ATP-mimetic motifs .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for target proteins?
- Docking Studies : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). The 4-methoxyphenyl group may occupy hydrophobic pockets, while the amino moiety could form hydrogen bonds .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field). Pay attention to solvent exposure of the furan ring, which may reduce binding specificity .
Q. What experimental design considerations address contradictions in biological activity data?
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .
- Counter-Screen Selectivity : Test against unrelated targets (e.g., GPCRs) to rule out off-target effects .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Crystal Growth : Use slow evaporation of a saturated DCM/hexane solution. The cyclohepta ring’s rigidity may favor monoclinic crystal systems (space group P2/c) with Z = 4, as seen in similar methanone derivatives .
- Data Collection : Resolve bond angles (e.g., C–S–C in thiophene) to ±0.01 Å accuracy using synchrotron radiation (λ = 0.71073 Å) .
Q. What strategies mitigate sample degradation during long-term stability studies?
- Storage Conditions : Store at –80°C under argon to prevent oxidation of the amino group.
- Stabilizers : Add 0.1% BHT to solutions to inhibit radical-mediated decomposition .
- Analytical Monitoring : Track degradation via LC-MS every 30 days; correlate with loss of bioactivity .
Methodological Challenges and Solutions
Q. How to address low yields in the final cyclization step of the synthesis?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl, BF·OEt) to accelerate ring closure .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 30 min at 150°C, improving yield by 15–20% .
Q. What advanced NMR techniques resolve overlapping signals in the aromatic region?
- 2D NMR : Use H-C HSQC to assign quaternary carbons adjacent to the methoxy group.
- Selective Decoupling : Suppress coupling between furan protons and the cyclohepta ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
